1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a , where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction, where an appropriate oxan-4-yl halide reacts with the triazole intermediate.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through a formylation reaction, typically using reagents such as Vilsmeier-Haack reagent or other formylating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxan-4-yl group can undergo nucleophilic substitution reactions, where nucleophiles replace the oxan-4-yl group under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted triazoles.
Scientific Research Applications
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The oxan-4-yl group and carbaldehyde group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine: This compound has a pyrazole ring instead of a triazole ring, which affects its chemical properties and applications.
1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and a wide range of applications.
Properties
CAS No. |
1479358-14-9 |
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Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(oxan-4-ylmethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H13N3O2/c13-7-9-6-12(11-10-9)5-8-1-3-14-4-2-8/h6-8H,1-5H2 |
InChI Key |
GIEDQIFDRJYTIK-UHFFFAOYSA-N |
SMILES |
C1COCCC1CN2C=C(N=N2)C=O |
Canonical SMILES |
C1COCCC1CN2C=C(N=N2)C=O |
Origin of Product |
United States |
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